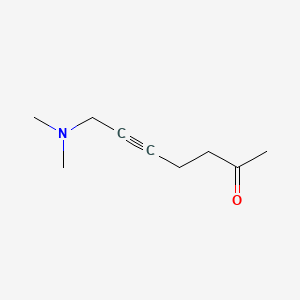![molecular formula C76H100ClN15O15S B10838962 [D-Gln3,D-Ncy(isopropyl)7]acyline](/img/structure/B10838962.png)
[D-Gln3,D-Ncy(isopropyl)7]acyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Gln3,D-Ncy(isopropyl)7]acyline involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The synthetic route typically starts with the preparation of protected amino acids, followed by their sequential coupling to form the desired peptide chain. Common reagents used in these reactions include coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) for the amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated peptide synthesizers, which can efficiently handle the repetitive coupling and deprotection steps. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[D-Gln3,D-Ncy(isopropyl)7]acyline undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, leading to the formation of disulfide bonds or other oxidized products.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can modify specific side chains, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
[D-Gln3,D-Ncy(isopropyl)7]acyline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of GnRH receptor interactions and signaling pathways.
Medicine: Investigated for its potential use in treating hormone-related disorders such as prostate cancer and endometriosis.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
[D-Gln3,D-Ncy(isopropyl)7]acyline exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR), thereby inhibiting the action of endogenous GnRH. This inhibition prevents the release of gonadotropic hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are crucial for reproductive function. The compound’s mechanism involves the activation of G-proteins and subsequent signaling pathways that regulate hormone secretion .
Comparison with Similar Compounds
Similar Compounds
[D-Gln3,Ncy(SO,isopropyl)7]acyline: Another GnRH antagonist with a similar structure but different substituents.
[D-Gln3,D-Ncy(SO2,isopropyl)7]acyline: A closely related compound with a sulfonyl group instead of an isopropyl group.
Uniqueness
[D-Gln3,D-Ncy(isopropyl)7]acyline is unique due to its specific structural modifications, which confer distinct binding properties and biological activities. These modifications enhance its stability and efficacy as a GnRH antagonist, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C76H100ClN15O15S |
|---|---|
Molecular Weight |
1531.2 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-3-(4-acetamidophenyl)-1-[[(2R)-3-(4-acetamidophenyl)-1-[[(1R)-2-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-2-oxo-1-propan-2-ylsulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C76H100ClN15O15S/c1-42(2)80-34-12-11-16-58(76(107)92-35-13-17-64(92)73(105)81-44(5)66(79)98)86-74(106)75(108-43(3)4)91-71(103)62(39-50-23-30-56(31-24-50)83-46(7)95)88-70(102)61(38-49-21-28-55(29-22-49)82-45(6)94)89-72(104)63(41-93)90-67(99)57(32-33-65(78)97)85-69(101)60(37-48-19-26-54(77)27-20-48)87-68(100)59(84-47(8)96)40-51-18-25-52-14-9-10-15-53(52)36-51/h9-10,14-15,18-31,36,42-44,57-64,75,80,93H,11-13,16-17,32-35,37-41H2,1-8H3,(H2,78,97)(H2,79,98)(H,81,105)(H,82,94)(H,83,95)(H,84,96)(H,85,101)(H,86,106)(H,87,100)(H,88,102)(H,89,104)(H,90,99)(H,91,103)/t44-,57-,58+,59-,60-,61+,62-,63+,64+,75-/m1/s1 |
InChI Key |
JPMOBCPTBLZEAW-YSZAJMORSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C |
Canonical SMILES |
CC(C)NCCCCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)
![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)

![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)
![[4',4''']-Biflavone](/img/structure/B10838910.png)
![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)
![[Bpa1]AngII](/img/structure/B10838929.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)
![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)
![[4Aph(CO-NH-OH)5]degarelix](/img/structure/B10838942.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B10838943.png)
![[2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid](/img/structure/B10838950.png)
![[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838953.png)
